molecular formula C21H31N3O2 B6107980 N-benzyl-1'-propionyl-1,4'-bipiperidine-3-carboxamide

N-benzyl-1'-propionyl-1,4'-bipiperidine-3-carboxamide

Cat. No. B6107980
M. Wt: 357.5 g/mol
InChI Key: QPKPZWHTPBHGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1'-propionyl-1,4'-bipiperidine-3-carboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications. The compound has shown to have an affinity for the mu-opioid receptor and has been studied for its analgesic properties.

Mechanism of Action

BTCP acts as an agonist at the mu-opioid receptor, which is responsible for the modulation of pain perception. The compound binds to the receptor and activates it, leading to a decrease in pain perception. The compound has also been shown to have an effect on the dopamine system, which is involved in reward and addiction.
Biochemical and Physiological Effects:
The analgesic effect of BTCP is mediated through the activation of the mu-opioid receptor. The compound has been shown to have a high affinity for the receptor, leading to a potent analgesic effect. The compound has also been shown to have an effect on the dopamine system, which is involved in reward and addiction. This suggests that BTCP may have potential therapeutic applications in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of studying BTCP is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. However, one of the limitations of studying BTCP is its potential for abuse and addiction. Due to its affinity for the mu-opioid receptor, the compound may have addictive properties and should be handled with caution.

Future Directions

There are several potential future directions for BTCP research. One area of interest is the development of new analogs with improved therapeutic properties. Another area of interest is the study of the compound's potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, the compound's effect on the dopamine system warrants further investigation, as it may have implications for the treatment of addiction and other psychiatric disorders.
Conclusion:
In conclusion, BTCP is a synthetic compound with potential therapeutic applications in pain management and drug addiction treatment. The compound acts as an agonist at the mu-opioid receptor, leading to a potent analgesic effect. While the compound has several advantages for laboratory experiments, its potential for abuse and addiction should be taken into consideration. Future research should focus on the development of new analogs and the compound's potential use in the treatment of addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of BTCP involves the reaction of N-benzyl-4-piperidone with propionyl chloride and subsequent reaction with piperidine-3-carboxylic acid. The final product is obtained through crystallization and purification. The process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

BTCP has been studied for its potential therapeutic applications in pain management. It has been shown to have a high affinity for the mu-opioid receptor and has been studied for its analgesic properties. The compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-benzyl-1-(1-propanoylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-20(25)23-13-10-19(11-14-23)24-12-6-9-18(16-24)21(26)22-15-17-7-4-3-5-8-17/h3-5,7-8,18-19H,2,6,9-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKPZWHTPBHGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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